6-Bromo-4-fluoro-1h-indole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-1-7(11)9-5(4-13)3-12-8(9)2-6/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKXKMOCSYNYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2C=O)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301259932 | |
| Record name | 6-Bromo-4-fluoro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227564-14-8 | |
| Record name | 6-Bromo-4-fluoro-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227564-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-fluoro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301259932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches
Retrosynthetic Analysis of 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde
A logical retrosynthetic analysis of the target molecule involves two primary disconnections. The first is the C3-formyl group, which can be installed via an electrophilic formylation reaction on the pre-formed indole (B1671886) ring. This leads back to the key intermediate, 6-Bromo-4-fluoro-1H-indole . This transformation is commonly achieved through a Vilsmeier-Haack reaction.
The second disconnection breaks the indole ring itself. A common and effective strategy for substituted indoles is the Leimgruber-Batcho synthesis. This approach disconnects the pyrrole (B145914) ring portion, tracing the structure back to a substituted o-nitrotoluene derivative, specifically a 2-nitro-4-bromo-6-fluorotoluene, and a one-carbon dimethylamino-methylene source like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).
Synthesis of the 6-Bromo-4-fluoro-1H-indole Core
The primary precursor for the indole core is typically a substituted nitrotoluene. One documented starting material is 2-Bromo-4-fluoro-6-nitrotoluene . chemicalbook.com The synthesis of such precursors often begins with a more fundamental aromatic compound, like 4-fluoro-2-nitrotoluene, which can undergo bromination to install the bromine atom at the required position. The precise sequence of nitration, fluorination, and bromination on a toluene (B28343) or aniline (B41778) framework is critical to achieving the correct substitution pattern.
With the substituted o-nitrotoluene precursor in hand, the indole ring is formed via a two-step sequence characteristic of the Leimgruber-Batcho indole synthesis. guidechem.com
Enamine Formation: The precursor, 2-methyl-3-bromo-5-fluoro-nitrobenzene (an isomer of the aforementioned nitrotoluene), is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA). guidechem.com This reaction condenses the activated methyl group of the nitrotoluene with DMF-DMA to form a vinylogous nitroenamine intermediate, (E)-1-(2-(2-bromo-4-fluoro-6-nitrophenyl)vinyl)pyrrolidine. guidechem.com
Reductive Cyclization: The nitroenamine intermediate is then subjected to reductive cyclization. This step simultaneously reduces the nitro group to an amine and facilitates the cyclization onto the enamine moiety, followed by elimination of the dimethylamine (B145610) (or pyrrolidine) group to form the aromatic indole ring. guidechem.com Common reagents for this transformation include iron powder in acetic acid or catalytic hydrogenation with reagents like Raney nickel and hydrazine (B178648) hydrate (B1144303). chemicalbook.comguidechem.com A reported method using iron powder in acetic acid at 110°C affords 6-Bromo-4-fluoro-1H-indole . chemicalbook.com Another protocol uses Raney nickel with hydrazine hydrate at 50°C, yielding the final indole after purification. guidechem.com
The following table summarizes a typical reaction for the indole core synthesis:
| Step | Reactants | Reagents | Product | Yield | Reference |
| 1 | 2-methyl-3-bromo-5-fluoro-nitrobenzene | N,N-dimethylformamide dimethyl acetal, Pyrrolidine (B122466), DMF | 2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethylene | Not specified | guidechem.com |
| 2 | 2-nitro-4-bromo-6-fluoro-b-tetrahydropyrrole phenyl ethylene | Raney Nickel, Hydrazine Hydrate | 6-Bromo-4-fluoro-1H-indole | 68.8% | guidechem.com |
Formylation Strategies for C3-Substitution
The final step in the synthesis of This compound is the introduction of a formyl (-CHO) group at the C3 position of the indole ring. The electron-rich nature of the indole nucleus makes it highly susceptible to electrophilic substitution, particularly at the C3 position.
The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. numberanalytics.comijpcbs.comorganic-chemistry.org The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium species, which attacks the indole ring. wikipedia.org
The Vilsmeier reagent is typically generated in situ from a mixture of a substituted amide, most commonly N,N-Dimethylformamide (DMF) , and a dehydrating agent like Phosphorus oxychloride (POCl3) . numberanalytics.comijpcbs.com The reaction between DMF and POCl3 forms the electrophilic chloroiminium ion, also known as the Vilsmeier adduct. wikipedia.org
The general procedure involves adding POCl3 to a solution of the 6-Bromo-4-fluoro-1H-indole in DMF, often at a reduced temperature (e.g., 0°C) to control the initial exothermic reaction. The mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion. numberanalytics.com The reaction proceeds via an electrophilic attack of the Vilsmeier reagent on the C3 position of the indole, forming an iminium salt intermediate. This intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, This compound . organic-chemistry.orgwikipedia.org
Optimization of the reaction often involves adjusting the stoichiometry of the reagents and the reaction temperature. For instance, a POCl3/DMF ratio of 1:1.5 has been found to be optimal in some formylation reactions. numberanalytics.com The mild conditions and high regioselectivity for the C3 position make the Vilsmeier-Haack reaction a superior method for this transformation. ijpcbs.comsemanticscholar.org
The following table outlines the key aspects of the Vilsmeier-Haack formylation step.
| Reaction | Substrate | Reagents | Intermediate | Product | Reference |
| Vilsmeier-Haack Formylation | 6-Bromo-4-fluoro-1H-indole | POCl3 , DMF | Chloroiminium ion (Vilsmeier Reagent) | This compound | numberanalytics.com, ijpcbs.com, organic-chemistry.org |
Vilsmeier-Haack Formylation and its Optimization
Regioselectivity in Formylation
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. wikipedia.orgresearchgate.net This reaction typically utilizes a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) reagent to generate the electrophilic Vilsmeier reagent, a chloroiminium ion. wikipedia.org
For indole and its derivatives, electrophilic substitution preferentially occurs at the C3 position of the pyrrole ring. quora.comstackexchange.com This regioselectivity is attributed to the higher electron density at this position, a result of the resonance involving the nitrogen lone pair. quora.com The intermediate formed by electrophilic attack at C3 is more stable because the aromaticity of the benzene (B151609) ring is preserved. stackexchange.com In contrast, attack at the C2 position would disrupt this aromaticity, leading to a less stable intermediate. stackexchange.com
In the case of 6-bromo-4-fluoro-1H-indole, the bromine and fluorine substituents on the benzene ring are electron-withdrawing groups. However, the inherent nucleophilicity of the C3 position of the indole ring system generally directs the formylation to this site. researchgate.net The Vilsmeier-Haack reaction of similarly substituted indoles proceeds with high regioselectivity to yield the corresponding indole-3-carbaldehydes. researchgate.netrsc.org
Alternative C3-Formylation Methods for Indole Derivatives
While the Vilsmeier-Haack reaction is common, several other methods exist for the C3-formylation of indoles, offering alternatives that may be advantageous depending on the specific substrate and desired reaction conditions. acs.org
Indole can be converted into its Grignard reagent, indolylmagnesium halide, by reaction with a suitable Grignard reagent like ethylmagnesium bromide. semanticscholar.org This indolyl Grignard reagent is a potent nucleophile. While its reaction with carbon dioxide can lead to a mixture of 1- and 3-carboxyindoles researchgate.net, specific formylating agents can be employed to introduce a formyl group. A facile method involves the reaction of Grignard reagents with benzimidazolium salts to produce aldehydes. researchgate.net Although less common for direct formylation of the indole nucleus itself, Grignard reagents are pivotal in the synthesis of various indole derivatives. nih.govnih.gov For instance, the reaction of indole magnesium iodide with ethyl chloroformate has been studied, yielding both 1- and 3-carbethoxyindoles. semanticscholar.org
Indole-3-acetic acid (IAA) and its derivatives can undergo oxidative decarboxylation to yield indole-3-carbaldehyde. nih.govnih.gov This transformation can be achieved using various oxidizing agents. For example, the oxidation of IAA with horseradish peroxidase (HRP) can produce cytotoxic species, with the reaction proceeding through an oxidative decarboxylation mechanism. nih.gov Ethylene has been shown to stimulate the degradation of IAA in plant tissues via oxidative decarboxylation, leading to the formation of indole-3-methanol, which can be further oxidized to the aldehyde. researchgate.net In Arabidopsis, the biosynthesis of indole-3-carbaldehyde derivatives involves the conversion of indole-3-acetonitrile, which is derived from tryptophan. nih.gov
The oxidation of 3-substituted indoles, such as skatole (3-methylindole), can also serve as a route to indole-3-carbaldehydes. The catabolism of tryptophan can lead to skatole via indole-3-acetic acid. nih.gov The peroxidase-catalyzed oxidation of indole-3-acetic acid can lead to the formation of skatolyl hydroperoxide, which can then be converted to indole-3-carbaldehyde. nih.gov
Recent advancements have focused on developing greener and more efficient formylation methods. These include iron-catalyzed C3-formylation using formaldehyde (B43269) and aqueous ammonia (B1221849) under air organic-chemistry.org, and iodine-catalyzed C3-formylation using hexamethylenetetramine (HMTA) and air sciencemadness.org.
Table 1: Comparison of Alternative C3-Formylation Methods for Indoles
| Method | Reagents | Key Features |
|---|---|---|
| Grignard Reagent-Mediated Formylation | Indolylmagnesium halide, formylating agent (e.g., benzimidazolium salts) | Involves formation of a highly nucleophilic indole species. semanticscholar.orgresearchgate.net |
| Oxidative Decarboxylation | Indole-3-acetic acid, oxidizing agent (e.g., HRP, ethylene) | Biomimetic approach, often studied in biological systems. nih.govresearchgate.net |
| Oxidation of Skatole Analogues | 3-Methylindole, oxidizing agent (e.g., peroxidase) | Utilizes a readily available starting material. nih.govnih.gov |
| Iron-Catalyzed Formylation | Formaldehyde, aqueous ammonia, FeCl₃, air | Environmentally benign, uses a cheap and non-toxic catalyst. organic-chemistry.org |
| Iodine-Catalyzed Formylation | Hexamethylenetetramine (HMTA), I₂, air | Avoids transition-metal catalysts and peroxide oxidants. sciencemadness.org |
Stereocontrolled Synthesis Considerations (if applicable to indole-3-carbaldehydes)
Indole-3-carbaldehyde itself is an achiral molecule as it does not possess a stereocenter. The aldehyde group at the C3 position lies in the plane of the indole ring. Therefore, stereocontrolled synthesis is not directly applicable to the preparation of the carbaldehyde itself.
However, the chiral 3-sec-alkyl-substituted indole motif is a common feature in many biologically active natural products and pharmaceuticals. nih.gov The synthesis of such chiral indole derivatives often involves the asymmetric addition of nucleophiles to precursors derived from indole-3-carbaldehyde. For instance, the development of catalytic asymmetric conjugate addition of Grignard reagents to in situ generated vinylogous imines derived from sulfonyl indoles provides a route to chiral 3-sec-alkyl-substituted indoles. nih.gov While not a direct stereocontrolled synthesis of the carbaldehyde, this highlights the importance of indole-3-carbaldehydes as precursors for generating chiral molecules.
Purification and Isolation Techniques for Halogenated Indole Carbaldehydes
The purification and isolation of halogenated indole carbaldehydes, such as this compound, are crucial steps to obtain a product of high purity. Common techniques include recrystallization and chromatography. nih.govcsic.es
Following synthesis, the crude product is often a solid. Recrystallization from a suitable solvent or solvent mixture is a primary method for purification. The choice of solvent is critical and depends on the solubility of the compound at different temperatures. For indole-3-aldehyde, nearly quantitative yields of high purity product can be obtained through a straightforward workup followed by filtration. orgsyn.org For halogenated indole derivatives, which can have lower solubility, a mixture of solvents might be necessary. nih.gov
Chromatographic techniques are also widely used. Column chromatography using silica (B1680970) gel is effective for separating the desired product from byproducts and unreacted starting materials. The choice of eluent (solvent system) is optimized to achieve good separation. Thin-layer chromatography (TLC) is typically used to monitor the progress of the purification. mdpi.com
For halogenated indole alkaloids isolated from marine sources, a combination of chromatographic techniques, including Sephadex LH-20, silica gel, and reversed-phase high-performance liquid chromatography (HPLC), is often employed to achieve separation and purification of complex mixtures. nih.gov
Table 2: Purification Techniques for Halogenated Indole Derivatives
| Technique | Description | Application Notes |
|---|---|---|
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | Effective for obtaining highly pure crystalline solids. Solvent selection is key. orgsyn.orgnih.gov |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Versatile for separating complex mixtures. Eluent composition is optimized for separation. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure version of column chromatography for high-resolution separations. | Often used for final purification and analysis of purity. nih.gov |
Chromatographic Separations
Column chromatography, particularly flash column chromatography, is a principal technique for the purification of indole derivatives, including halogenated indole-3-carbaldehydes. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase (eluent).
For compounds structurally similar to this compound, purification is often achieved using silica gel as the stationary phase. The selection of the eluent system is crucial for effective separation. A common approach involves using a solvent mixture, typically a non-polar solvent blended with a more polar one. For instance, mixtures of petroleum ether and ethyl acetate (B1210297) are frequently employed. nih.gov The polarity of the eluent is carefully optimized to ensure that the target compound moves down the column at an appropriate rate, allowing for its separation from both more and less polar impurities.
In a typical procedure, the crude reaction mixture is first dissolved in a minimal amount of a suitable solvent and may be pre-adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of a prepared silica gel column. The column is eluted with a solvent system of increasing polarity, a technique known as gradient elution, or a single-polarity solvent mixture (isocratic elution). Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
A specific example of purifying a related bromo-indole derivative involved flash chromatography on silica gel. google.com While the exact eluent for the target compound would be determined empirically, a starting point could be a mixture of hexane (B92381) and ethyl acetate, with the proportion of ethyl acetate gradually increased to elute the desired aldehyde.
Recrystallization and Trituration Methods
Recrystallization and trituration are valuable techniques for purifying solid organic compounds based on differences in solubility.
Recrystallization is a process where a crude solid is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor). The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For indole-3-carbaldehyde derivatives, alcohols such as ethanol (B145695) and methanol, or mixtures like ethanol-water, have been successfully used as recrystallization solvents. sigmaaldrich.com For this compound, a systematic approach would involve testing a range of solvents to find one that provides a high recovery of pure crystalline material.
Trituration is a simpler purification method that involves washing or suspending a crude solid in a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. organic-chemistry.orgmedchemexpress.com The solid is stirred or ground in the solvent, which dissolves the impurities. The purified solid is then collected by filtration. For many organic compounds, particularly those with some polarity, diethyl ether can be an effective solvent for trituration to remove non-polar impurities. The solid product would be stirred with a volume of the chosen solvent, and the process might be repeated to enhance purity. Following trituration, the solid is filtered and dried.
Chemical Reactivity and Derivatization Strategies
Transformations Involving the Carbaldehyde Moiety
The aldehyde group at the C3 position is a key site for synthetic modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
The electron-withdrawing nature of the fluoro and bromo substituents on the benzene (B151609) ring of the indole (B1671886) nucleus increases the electrophilicity of the aldehyde carbon, making it a prime target for nucleophiles. This facilitates a range of nucleophilic addition reactions.
Carbon nucleophiles, such as Grignard reagents and acetylides, readily add to the carbonyl group. youtube.com For instance, reaction with a Grignard reagent (R-MgBr) followed by an acidic workup would yield a secondary alcohol. Similarly, the addition of a terminal alkyne, typically as a sodium acetylide, results in a propargyl alcohol derivative. youtube.com
Another important nucleophilic addition is the Henry reaction, where a nitroalkane, in the presence of a base, adds to the aldehyde. tci-thaijo.org This reaction with nitromethane, for example, would produce a 2-nitro-1-(indol-3-yl)ethanol derivative, which serves as a precursor for tryptamine (B22526) synthesis. tci-thaijo.org The initial product of these additions is an alkoxide, which is then protonated in a subsequent step to yield the final alcohol product. libretexts.org
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Organometallic | Ethylmagnesium Bromide (EtMgBr) | Secondary Alcohol |
| Acetylide | Sodium Acetylide (HC≡CNa) | Propargyl Alcohol |
| Nitroalkane | Nitromethane (CH₃NO₂) / Base | β-Nitro Alcohol |
| Cyanide | Hydrogen Cyanide (HCN) | Cyanohydrin |
The aldehyde group of 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde can be readily oxidized or reduced to yield corresponding carboxylic acids or primary alcohols, respectively. These transformations provide access to key synthetic intermediates.
Reduction: Reduction of the aldehyde to a primary alcohol, (6-Bromo-4-fluoro-1H-indol-3-yl)methanol, is typically achieved using mild reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones and its compatibility with various solvents like ethanol (B145695) or methanol. libretexts.org More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they are more reactive and require anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgchemguide.co.uk
Oxidation: Oxidation of the aldehyde group furnishes 6-Bromo-4-fluoro-1H-indole-3-carboxylic acid. This transformation can be accomplished using a variety of oxidizing agents. Aldehyde oxidases, which are molybdenum-containing enzymes, are known to catalyze the conversion of aldehydes to their corresponding carboxylic acids in biological systems. nih.gov In a laboratory setting, common reagents include potassium permanganate (B83412) (KMnO₄) or chromium-based oxidants. Milder, more selective methods, such as using sodium chlorite (B76162) (NaClO₂) with a catalytic amount of TEMPO, can also be employed to achieve this oxidation efficiently. Furthermore, some studies have shown that 3-substituted indoles can undergo electrochemical oxidation to form 2-oxindoles. researchgate.netrsc.org
The aldehyde functionality is an excellent electrophilic partner for various carbon-carbon bond-forming reactions, enabling the extension of the carbon framework.
The Knoevenagel condensation is a prominent example, involving the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate, or cyanoacetamide), typically catalyzed by a weak base like piperidine (B6355638) or triethylamine. rsc.org This reaction with malononitrile would yield 2-((6-Bromo-4-fluoro-1H-indol-3-yl)methylene)malononitrile, introducing a dicyanovinyl substituent at the C3 position.
Another significant C-C coupling is the Wittig reaction , where the aldehyde reacts with a phosphorus ylide (a Wittig reagent) to form an alkene, replacing the C=O bond with a C=C bond. This provides a versatile method for synthesizing various vinyl-indole derivatives.
Palladium-catalyzed C-H activation offers another modern approach. For instance, indole-3-carbaldehydes can undergo regioselective C4-arylation when reacted with iodoarenes in the presence of a palladium catalyst system. nih.gov This reaction demonstrates that C-C bonds can be formed at other positions on the indole ring while using the C3-aldehyde as a directing group. nih.gov
The electrophilic aldehyde can react with various nitrogen nucleophiles to form new carbon-nitrogen bonds, which is fundamental to the synthesis of many biologically relevant molecules.
A direct amidation at the C3 position of indoles can be achieved using electrophilic nitrogen sources like N-benzenesulfonyloxyamides in the presence of a Lewis acid such as ZnCl₂. nih.gov While this reaction proceeds at the C3 position, it highlights the diverse C-N coupling strategies available for the indole core.
More directly involving the aldehyde, reactions with certain nitrogen-containing heterocycles can lead to complex fused-ring systems. For example, the condensation of an indole-3-carboxaldehyde (B46971) with an aminothiazole derivative can lead to the formation of novel heterocyclic structures.
One of the most common and versatile C-N coupling reactions for aldehydes is the formation of Schiff bases (or imines). This involves the condensation of this compound with a primary amine, typically under reflux in a solvent like ethanol, sometimes with an acid catalyst. rsc.org The resulting imine (–CH=N–R) is a valuable intermediate itself and a key structural motif in many bioactive compounds. A wide variety of primary amines can be used, including amino acids, aminophenols, and sulfa drugs, leading to a diverse library of Schiff base derivatives.
Table 2: Schiff Base Formation with Various Amines
| Amine Type | Example Reactant | Resulting Schiff Base Derivative |
|---|---|---|
| Amino Acid | L-Histidine | Indolyl-histidine Schiff base |
| Aminophenol | 4-Aminophenol | 4-((1H-Indol-3-yl)methyleneamino)phenol derivative |
| Sulfa Drug | Sulfanilamide | Indolyl-sulfonamide Schiff base |
| Aromatic Amine | Aniline (B41778) | N-((1H-Indol-3-yl)methylene)aniline |
Reactions at the Indole Nitrogen (N1 Position)
The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, making it a site for electrophilic substitution, particularly alkylation and acylation. While the C3 position is generally more nucleophilic in indoles, once the C3-aldehyde is present, reactions at the N1 position can be selectively performed. Protecting the indole nitrogen with an alkyl or acyl group is a common strategy in multi-step syntheses to prevent side reactions and modulate the electronic properties of the indole ring.
N-Alkylation: The indole nitrogen can be deprotonated by a suitable base, such as sodium hydride (NaH), to form an indolide anion, which then acts as a nucleophile. Subsequent reaction with an alkylating agent, like an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), yields the N-alkylated indole. rsc.org Catalytic methods have also been developed, for example, using a ruthenium catalyst to facilitate N-alkylation with alcohols, a process that is highly atom-efficient, producing water as the only byproduct. researchgate.net
N-Acylation: Similar to alkylation, N-acylation can be achieved by reacting the indole with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. It has been noted that for indole itself, acylation can sometimes occur at C3 before N1. However, with the C3 position already occupied by the carbaldehyde, N-acylation becomes the more probable pathway. bhu.ac.in
These derivatization strategies highlight the synthetic utility of this compound as a building block for creating a wide array of more complex molecules for various research applications.
N-Alkylation Strategies
Modification at the indole nitrogen is a common strategy to introduce molecular diversity. The N-H bond of the indole can be deprotonated with a suitable base to form a nucleophilic indolide anion, which can then be alkylated. youtube.com The presence of electron-withdrawing groups, such as the halogens and the aldehyde moiet in this compound, increases the acidity of the N-H proton, facilitating its removal. youtube.com
Common N-alkylation methods applicable to this substrate include:
Reaction with Alkyl Halides: This classic method involves deprotonation with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). youtube.comnih.gov
Reductive Amination: While typically a method for C3-alkylation, under certain conditions, N-alkylation can be achieved.
Copper-Catalyzed Reductive Coupling: An efficient method for the direct N-alkylation of indoles utilizes N-tosylhydrazones as the alkylating agent in the presence of a copper iodide catalyst and a base. rsc.org This method offers a broad substrate scope and is applicable to the synthesis of biologically active N-alkylated indoles. rsc.org
Borrowing Hydrogen Methodology: Iron or ruthenium-catalyzed reactions with alcohols can also achieve N-alkylation, proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism where the alcohol is transiently oxidized to an aldehyde. google.com
Table 1: Overview of N-Alkylation Strategies for Indoles
| Method | Reagents | Key Features | Reference |
| Alkylation with Halides | NaH, Alkyl Halide, DMF/THF | Classic, versatile method. | youtube.comnih.gov |
| Copper-Catalyzed Coupling | N-Tosylhydrazone, CuI, Base | Efficient, good functional group tolerance. | rsc.org |
| Borrowing Hydrogen | Alcohol, Iron or Ruthenium Catalyst | Atom-economical, uses alcohols as alkylating agents. | google.com |
N-Acylation Reactions
N-acylation of indoles is a crucial transformation for synthesizing a wide array of biologically active molecules and for protecting the indole nitrogen. nih.govthieme-connect.com The reactivity of indoles in acylation can be challenging due to competing C3-acylation. nih.gov However, for 3-substituted indoles like this compound, N-acylation is the favored pathway. The presence of electron-withdrawing groups on the indole ring, such as in the target molecule, generally enhances the yields of N-acylation products. researchgate.net
Key strategies for N-acylation include:
Using Acyl Halides or Anhydrides: This traditional approach requires the initial formation of an indole anion with a base (e.g., NaH, BuLi) before adding the acylating agent. thieme-connect.com While effective, it can be limited by the stability and availability of the required acyl chlorides. thieme-connect.com
DCC Coupling with Carboxylic Acids: A milder and more convenient method involves the direct coupling of a carboxylic acid to the indole using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.comresearchgate.net This approach avoids the need for unstable acyl halides and proceeds under mild conditions. thieme-connect.com
Using Thioesters as an Acyl Source: A highly chemoselective method for N-acylation of indoles uses stable thioesters as the acylating agent. This reaction is typically performed at elevated temperatures in a solvent like xylene with a base such as cesium carbonate. nih.gov
Table 2: Comparison of N-Acylation Methods for Indoles
| Method | Acyl Source | Conditions | Advantages | Reference |
| Traditional Acylation | Acyl Halide/Anhydride | Base (NaH, BuLi), Anhydrous Solvent | Well-established | thieme-connect.com |
| DCC Coupling | Carboxylic Acid | DCC, DMAP, Room Temperature | Mild conditions, avoids unstable reagents | thieme-connect.comresearchgate.net |
| Thioester Acylation | Thioester | Cs₂CO₃, Xylene, 140°C | High chemoselectivity, stable acyl source | nih.gov |
N-Sulfonation Procedures
N-sulfonation of indoles introduces the sulfonyl group, which can serve as a protecting group or a key pharmacophore. The reaction typically involves the deprotonation of the indole followed by reaction with a sulfonyl chloride.
A common procedure for N-sulfonylation involves reacting the indole with an appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) in the presence of a base. While strong bases like sodium hydride can be used, weaker bases such as sodium hydroxide (B78521) or potassium hydroxide in a suitable solvent are also effective. The choice of base and reaction conditions can be critical to achieving selective N-sulfonylation without side reactions. For indoles bearing electron-withdrawing groups at the 3-position, N-sulfonylindoles can undergo further reactions, such as cine substitution, where a nucleophile attacks the C2-position, leading to the expulsion of the N-sulfonyl group. researchgate.net
Reactivity at the Halogen Positions (Bromine at C6, Fluorine at C4)
The presence of two different halogens on the aromatic ring of this compound provides opportunities for selective functionalization through distinct reaction pathways.
Nucleophilic Aromatic Substitution (SNAr) Potential
Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing aromatic rings, particularly those that are electron-deficient. rsc.orgnih.gov The reaction proceeds via an addition-elimination mechanism, and its feasibility is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. nih.gov
In this compound, the strongly electron-withdrawing aldehyde group at the C3 position activates the benzene portion of the indole ring towards nucleophilic attack. In SNAr reactions, the reactivity of halogens as leaving groups generally follows the order F > Cl > Br > I, which is the reverse of their order of reactivity in SN1/SN2 reactions and is due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. nih.gov
Therefore, the C4-F bond is significantly more susceptible to nucleophilic attack than the C6-Br bond. This differential reactivity allows for the selective substitution of the fluorine atom with a variety of nucleophiles, such as amines, alkoxides, and thiolates, while leaving the bromine atom intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization
Palladium-catalyzed cross-coupling reactions are among the most important tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. mdpi.commdma.ch For aryl halides, the reactivity order in these reactions is typically I > Br > Cl >> F. nih.gov This reactivity trend is opposite to that observed in SNAr reactions.
This differential reactivity is highly advantageous for the selective functionalization of this compound. The C6-Br bond is significantly more reactive in palladium-catalyzed reactions than the C4-F bond. This allows for selective modification at the C6 position.
Suzuki Coupling: This reaction pairs the aryl bromide at C6 with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. This is a versatile method for introducing aryl or vinyl substituents. acs.org
Sonogashira Coupling: This reaction couples the C6-bromide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. It is a powerful method for synthesizing arylalkynes. researchgate.netresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of the C6-bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. thieme-connect.com
Table 3: Reactivity of Halogen Positions in this compound
| Reaction Type | More Reactive Position | Less Reactive Position | Rationale | Typical Reactions |
| Nucleophilic Aromatic Substitution (SNAr) | C4-F | C6-Br | Fluorine is a better leaving group in SNAr due to its high electronegativity. nih.gov | Reaction with amines, alkoxides, thiolates. |
| Palladium-Catalyzed Cross-Coupling | C6-Br | C4-F | The C-Br bond is more readily cleaved by palladium in the oxidative addition step. nih.gov | Suzuki, Sonogashira, Heck reactions. |
Multicomponent Reactions (MCRs) Utilizing this compound as a Key Synthon
Multicomponent reactions (MCRs), in which three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are highly efficient tools for generating molecular complexity. acs.org 1H-Indole-3-carbaldehyde and its derivatives are excellent substrates for a wide variety of MCRs due to the reactivity of the aldehyde group. acs.org
The aldehyde functionality in this compound can readily participate in the formation of imines or undergo condensation reactions, which are often the initial steps in MCR cascades. This allows for the rapid assembly of complex heterocyclic scaffolds, such as pyrimidines, pyrroles, and triazoles, built upon the core indole structure. acs.org The presence of the halogen atoms provides additional handles for post-MCR modifications, further expanding the chemical space accessible from this versatile starting material.
Mannich-Type Reactions
The Mannich reaction is a classic carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of the indole nucleus, this reaction typically proceeds with high regioselectivity at the electron-rich C3 position. However, in This compound , this position is already functionalized with a carbaldehyde group.
Consequently, Mannich-type reactions on this substrate are not expected to occur at the C3 position. Instead, the reaction would likely proceed via the N-H proton of the indole ring, leading to N-aminomethylated products. This is a common pathway for N-unsubstituted indoles. Alternatively, under certain conditions, electrophilic substitution at the C2 position could be a possibility, though this is generally less favored than C3 substitution. The general mechanism involves the formation of an Eschenmoser's salt-like iminium ion from formaldehyde (B43269) and a secondary amine, which then alkylates the indole nitrogen.
While no specific examples of Mannich reactions with This compound are documented, the expected outcome is N-functionalization, as illustrated by the general reactivity of N-unsubstituted indoles.
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)
The indole nucleus can participate in cycloaddition reactions, leveraging the π-system of the pyrrole (B145914) ring. The C2=C3 double bond can act as a dienophile or participate in 1,3-dipolar cycloadditions. For This compound , the electron-withdrawing nature of the aldehyde group at C3, along with the halogen substituents, would influence the electronic properties of this double bond.
1,3-dipolar cycloaddition reactions represent a powerful tool for the construction of complex heterocyclic systems. For instance, the reaction of indole derivatives with nitrones or azomethine ylides can lead to the formation of isoxazolidine (B1194047) and pyrrolidine (B122466) rings, respectively. These reactions are often concerted and can exhibit high levels of regio- and stereoselectivity. The regioselectivity is governed by the electronic and steric nature of both the dipole and the dipolarophile.
Although no specific cycloaddition reactions have been reported for This compound , it is a plausible substrate for such transformations, offering a pathway to novel, densely functionalized indole alkaloids.
Condensation Reactions with Varied Nucleophiles
The most predictable and versatile point of reactivity on This compound is the aldehyde group. This functional group readily undergoes condensation reactions with a wide variety of carbon and nitrogen nucleophiles. These reactions are fundamental in the synthesis of a vast number of biologically active molecules.
Knoevenagel Condensation: The reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base, would yield the corresponding C3-substituted acrylonitriles or acrylates. These products are valuable intermediates for further synthetic elaborations.
Wittig Reaction: The Wittig reaction provides a reliable method for the conversion of the aldehyde to an alkene with predictable stereochemistry. Reaction with phosphorus ylides would afford various C3-vinylindole derivatives.
Henry Reaction: The condensation with nitroalkanes (Henry reaction) would produce β-nitroalcohols, which are versatile precursors for the synthesis of β-amino indoles.
Condensation with Amines: The aldehyde group can react with primary amines to form Schiff bases (imines), which can be further reduced to secondary amines. Reaction with hydrazines or hydroxylamines would yield hydrazones and oximes, respectively. These reactions are widely used to create diverse indole derivatives.
The following table presents representative examples of condensation reactions with related indole-3-carbaldehydes, illustrating the potential synthetic utility of This compound .
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| Indole-3-carbaldehyde | 1-Biphenyl-4-yl-ethanone | Indolylchalcone | Claisen-Schmidt Condensation | |
| Indole-3-carbaldehyde | Acrylonitrile | 3-(1H-indol-3-yl)acrylonitrile | Morita-Baylis-Hillman Reaction | |
| 3-Formylchromone | 5-Amino-1-R¹-pyrazoles | 6-(2-hydroxy-5-R-benzoyl)-4-methyl-2-R¹-pyrazolo[3,4-b]pyridines | Condensation/Rearrangement |
Chemo-, Regio-, and Stereoselectivity in Reactions
The presence of multiple reactive sites in This compound makes the control of selectivity a critical aspect of its synthetic transformations.
Chemoselectivity: In many reactions, the aldehyde group is the most reactive site, particularly towards nucleophiles. For instance, in condensation reactions, the aldehyde will react preferentially over potential reactions at the indole nitrogen or the aromatic ring. However, under strongly basic conditions, deprotonation of the indole nitrogen is likely, making it a potent nucleophile for subsequent reactions with electrophiles. The choice of reagents and reaction conditions is therefore crucial to direct the reaction to the desired functional group.
Regioselectivity: For electrophilic aromatic substitution, the C3 position of the indole ring is the most nucleophilic. Since this position is blocked in the title compound, any further electrophilic substitution would be directed to other positions on the indole nucleus, likely the C2 or C7 positions, influenced by the existing substituents. In cycloaddition reactions involving the C2=C3 double bond, the regioselectivity would be determined by the electronic effects of the aldehyde group and the substituents on the incoming dipole.
Stereoselectivity: Reactions that generate new chiral centers from the prochiral aldehyde group, such as the addition of organometallic reagents or the Henry reaction, have the potential to be stereoselective. The use of chiral catalysts or auxiliaries could induce high levels of enantioselectivity. Similarly, in cycloaddition reactions, the facial selectivity of the approach of the 1,3-dipole to the indole C2=C3 double bond can be controlled, leading to specific diastereomers.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde is not available in the reviewed literature. A complete analysis would require the following:
Proton NMR (¹H NMR) for Structural Assignment
Expected signals would include an aldehyde proton, an N-H proton of the indole (B1671886) ring, and distinct aromatic protons. The chemical shifts and coupling constants of the aromatic protons would be critical for confirming the 6-bromo and 4-fluoro substitution pattern.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
The spectrum would show characteristic signals for the carbonyl carbon, and the carbons of the indole ring. The C-F and C-Br couplings would provide definitive evidence for the position of the halogen substituents.
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Analysis
A ¹⁹F NMR spectrum would show a signal corresponding to the fluorine atom at the 4-position, with coupling to adjacent protons providing further structural confirmation.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
2D NMR experiments would be essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Experimental IR data is not available. A spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, likely in the range of 1650-1700 cm⁻¹, influenced by conjugation with the indole ring. The N-H stretching vibration would also be a key feature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Experimental mass spectrometry data is not available. High-resolution mass spectrometry would be needed to confirm the exact molecular weight and elemental composition. The mass spectrum would also display a characteristic isotopic pattern due to the presence of the bromine atom and provide insights into the molecule's fragmentation pathways under ionization.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For a compound with the complexity of this compound, HRMS data is critical for confirming its molecular formula.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 192.0819 | 192.0825 |
| Data for the related compound 1-ethyl-4-fluoro-1H-indole-3-carbaldehyde. |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, such as indole derivatives. It typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, providing clear information about the molecular weight of the analyte.
In the context of this compound, ESI-MS would be expected to produce a prominent signal corresponding to its protonated form. Analysis of related indole-3-carbaldehydes demonstrates the utility of ESI-MS in their characterization. For instance, the ESI-MS data for various N-substituted and substituted indole-3-carbaldehydes consistently show the [M+H]⁺ ion as the base peak, confirming their respective molecular weights.
| Compound | Molecular Formula | [M+H]⁺ (m/z) |
| 1H-indole-3-carbaldehyde | C₉H₇NO | 146 |
| 1-methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 160 |
| 1-benzyl-1H-indole-3-carbaldehyde | C₁₆H₁₃NO | 236 |
| 1-allyl-1H-indole-3-carbaldehyde | C₁₂H₁₁NO | 186 |
| ESI-MS data for related indole-3-carbaldehyde compounds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The indole scaffold possesses a conjugated system that gives rise to characteristic absorption bands in the UV region. The substituents on the indole ring, in this case, a bromine atom, a fluorine atom, and a carbaldehyde group, are expected to significantly influence the position and intensity of these absorption maxima (λmax).
The UV-Vis spectrum of the parent compound, indole-3-acetaldehyde, a closely related structure, exhibits distinct local maxima at 244, 260, and 300 nm. researchgate.net These absorptions are attributed to π → π* transitions within the indole ring system. The introduction of an aldehyde group at the 3-position, in conjugation with the indole π-system, typically leads to a bathochromic (red) shift of the main absorption bands. Furthermore, the presence of halogen atoms (bromine and fluorine) can induce further shifts due to their electronic effects (mesomeric and inductive effects), which can alter the energy levels of the molecular orbitals involved in the electronic transitions. A detailed analysis of the UV-Vis spectrum of this compound would be crucial to understanding the interplay of these substituent effects on its electronic structure.
X-ray Crystallography for Solid-State Molecular Structure Determination
To date, the single-crystal X-ray structure of this compound has not been reported in the publicly available literature. The determination of its crystal structure would provide definitive proof of its molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.
However, the crystal structure of the related compound 6-Bromoindole-3-carboxaldehyde has been determined. nih.gov This structural information can serve as a valuable reference for understanding the likely solid-state conformation and packing of this compound. The analysis of the crystal structure of 6-Bromoindole-3-carboxaldehyde reveals the planarity of the indole ring system and the orientation of the carboxaldehyde group, as well as any significant intermolecular interactions such as hydrogen bonding or halogen bonding. nih.gov Such data is invaluable for computational modeling and for understanding the structure-property relationships in this class of compounds.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational method that has become a cornerstone of molecular modeling due to its balance of accuracy and computational cost. DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in space. For 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde, DFT studies would predict bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric interactions.
Illustrative Optimized Geometric Parameters (based on general indole (B1671886) derivatives):
| Parameter | Predicted Value Range |
|---|---|
| C-Br Bond Length | ~1.85 - 1.95 Å |
| C-F Bond Length | ~1.35 - 1.40 Å |
| C=O Bond Length | ~1.20 - 1.25 Å |
| N-H Bond Length | ~1.00 - 1.05 Å |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound, FMO analysis would reveal the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack. The electron-withdrawing nature of the bromine, fluorine, and carbaldehyde groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. The distribution of these orbitals would likely show significant contributions from the indole ring system, with the HOMO potentially localized on the pyrrole (B145914) ring and the LUMO influenced by the carbaldehyde group. In a study on salicylaldehyde (B1680747) thiosemicarbazones, FMO analysis was used to explain the charge transfer and chemical reactivity capabilities of the molecules. nih.gov
Illustrative FMO Properties (based on related indole derivatives):
| Property | Predicted Value Range |
|---|---|
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | 4.0 to 5.0 eV |
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, projected onto the electron density surface. youtube.com These maps are invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) indicate areas of high electron density and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.
For this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the carbaldehyde group due to its high electronegativity and lone pairs of electrons. The hydrogen atom of the N-H group in the indole ring would exhibit a positive potential, making it a potential hydrogen bond donor. The halogen atoms, bromine and fluorine, would also influence the ESP, creating localized regions of varying potential that affect intermolecular interactions. Studies on other indole derivatives have shown how ESP maps can elucidate the sites of interaction with biological targets or other reagents. researchgate.netnih.gov
Spectroscopic Property Predictions
Computational methods are also extensively used to predict spectroscopic data, which can be compared with experimental results to confirm the structure and identity of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule. journals.co.zagithub.io The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. researchgate.net These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.
For this compound, predicted NMR spectra would provide valuable information for structural assignment. The chemical shifts of the protons and carbons in the indole ring would be influenced by the electron-withdrawing effects of the bromo, fluoro, and carbaldehyde substituents. Comparing the computationally predicted spectrum with an experimentally obtained one can confirm the regiochemistry of the substitutions.
Illustrative Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS):
| Proton | Predicted Chemical Shift Range (ppm) |
|---|---|
| N-H | ~11.0 - 12.0 |
| CHO | ~9.8 - 10.2 |
| Aromatic Protons | ~7.0 - 8.5 |
For this compound, the calculated vibrational spectrum would show characteristic peaks for the N-H stretch, the C=O stretch of the aldehyde, and various vibrations associated with the substituted indole ring. For instance, a study on indole-3-carbinol (B1674136) utilized theoretical IR and Raman spectra to ascertain the presence of different conformers. tsijournals.com A similar approach for this compound could provide a detailed understanding of its vibrational modes.
Illustrative Predicted Vibrational Frequencies (cm⁻¹):
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | ~3300 - 3400 |
| C=O Stretch (Aldehyde) | ~1650 - 1700 |
| C-Br Stretch | ~500 - 600 |
| C-F Stretch | ~1000 - 1100 |
UV-Vis Spectral Simulations
The electronic absorption properties of indole and its derivatives are of significant interest, and computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are frequently employed to simulate their UV-Vis spectra. nih.govnih.gov These simulations calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and the intensity of the absorption bands, respectively. nih.gov
For the parent indole molecule, the UV spectrum is characterized by two main absorption bands, denoted as ¹Lₐ and ¹Lₑ, which arise from π-π* transitions. nih.gov The position and intensity of these bands are highly sensitive to the nature and position of substituents on the indole ring. chemrxiv.org Computational studies have shown that substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. nih.govcore.ac.uk
In the case of this compound, the substituents are expected to modulate the electronic transitions significantly:
Bromo (Br) and Fluoro (F) Groups: Halogens can exert both inductive (-I) and resonance (+M) effects. Their influence on the UV-Vis spectrum depends on the balance of these effects and their position on the benzene (B151609) ring.
Carbaldehyde (-CHO) Group: The formyl group at the C3 position is an electron-withdrawing group that extends the conjugation of the π-system. This typically leads to a significant bathochromic shift of the ¹Lₐ band. core.ac.uk
TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and basis sets such as 6-311G(d,p), are used to predict these spectral shifts. acs.orgresearchgate.net The choice of solvent can also be modeled using approaches like the Polarizable Continuum Model (PCM), as solvent polarity can further influence the excitation energies. nih.govresearchgate.net While specific simulation data for this compound is not extensively published, theoretical models based on related substituted indoles provide a robust framework for predicting its spectral behavior. chemrxiv.orgresearchgate.net
| Computational Method | Basis Set | Key Findings/Applications | Reference |
|---|---|---|---|
| TD-DFT (B3LYP, CAM-B3LYP) | 6-311G(d,p), 6-311++G(d,p) | Calculation of excitation energies, oscillator strengths, and λ_max. Good agreement with experimental spectra for substituted indoles. | acs.orgresearchgate.net |
| PPP (Pariser-Parr-Pople) | Varies | Semi-empirical method providing good correlation between calculated and experimental electronic transitions for substituted indoles. | core.ac.uk |
| CASSCF/CASPT2 | Varies | High-level multi-configurational methods for studying photophysics, especially where multiple electronic states are close in energy. | researchgate.net |
Conformational Analysis and Tautomerism Studies
The structure of this compound can be explored through conformational analysis and the study of its potential tautomeric forms.
Conformational Analysis: Computational methods are used to investigate the rotational barriers around single bonds. For this molecule, a key point of conformational flexibility is the rotation of the C3-carbaldehyde group relative to the indole plane. Theoretical studies on similar indole derivatives can determine the energy profile of this rotation, identifying the most stable (lowest energy) conformation. etamu.edu The planarity of the system is often favored due to conjugation, but steric hindrance from adjacent substituents could influence the rotational barrier and the preferred dihedral angle.
Tautomerism: Indole can exist in different tautomeric forms, although the 1H-indole form is overwhelmingly the most stable. researchgate.net Computational chemistry allows for the investigation of the relative energies and structures of less stable tautomers, such as 2H-indole and 3H-indole, which arise from hydrogen migration from the nitrogen atom. Ab initio Hartree-Fock and DFT calculations have been used to determine the structures, energies, and vibrational spectra of these tautomers for the parent indole. For this compound, the presence of a C3-carbaldehyde group makes the formation of a 3H-tautomer unlikely. However, the N-H proton of the pyrrole ring can, in principle, tautomerize. Theoretical calculations would confirm the high relative energy of these alternative forms compared to the stable N-H indole structure.
| Tautomer | General Structure | Relative Stability | Computational Method |
|---|---|---|---|
| 1H-Indole | Aromatic pyrrole ring fused to benzene | Most Stable (Reference) | DFT, Ab initio |
| 2H-Indole (Indolenine) | H migrated from N to C2 | Less Stable | DFT, Ab initio |
| 3H-Indole (Indolenine) | H migrated from N to C3 | Less Stable | DFT, Ab initio |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a fundamental tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. For indole derivatives, these studies often focus on electrophilic substitution reactions, which preferentially occur at the C3 position due to the high electron density of the pyrrole ring. bhu.ac.in
For this compound, computational studies could model various transformations. For instance, the reactivity of the aldehyde group (e.g., in condensation or oxidation reactions) can be investigated. DFT calculations can map the potential energy surface for a given reaction, identifying the lowest energy pathway. This involves locating the geometries of reactants, transition states, intermediates, and products, and calculating their corresponding energies.
Modern computational approaches also include the use of machine learning and artificial intelligence to predict reaction outcomes and explore vast chemical reaction networks, which could be applied to predict the reactivity of this substituted indole under various conditions. rsc.org The electronic effects of the bromo and fluoro substituents, which alter the electron distribution in the indole ring, would be critical parameters in these models, influencing the activation barriers and regioselectivity of potential reactions. bhu.ac.in
Quantitative Structure-Property Relationship (QSPR) Studies (Non-biological)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. While many studies on indoles focus on biological activity (QSAR), the same principles can be applied to predict non-biological properties. nih.govresearchgate.net
A non-biological QSPR study of this compound and related compounds would involve:
Descriptor Calculation: Calculating a set of numerical descriptors from the molecular structure. These can include constitutional descriptors (e.g., molecular weight), topological indices, and quantum-chemical descriptors derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, Mulliken charges). researchgate.net
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical model that links the descriptors to a specific property (e.g., melting point, boiling point, solubility, chromatographic retention time).
Validation: Assessing the statistical significance and predictive power of the model. nih.gov
For instance, a QSPR model could be developed to predict the environmental persistence of halogenated indole derivatives. researchgate.net Such models often use descriptors related to molecular size, polarity, and susceptibility to degradation. Although specific QSPR studies on this compound are not prominent in the literature, the methodologies are well-established for other classes of organic compounds, including other substituted indoles. researchgate.netresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in the Synthesis of Diverse Heterocyclic Frameworks
Indole-3-carbaldehyde and its derivatives are recognized as pivotal intermediates for the synthesis of a variety of heterocyclic compounds and natural product analogs. researchgate.netresearchgate.netekb.eg The carbonyl group readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, while the indole (B1671886) nucleus itself offers sites for further functionalization. researchgate.net The presence of halogen atoms, such as bromine and fluorine, on the benzene (B151609) portion of the indole ring further enhances its utility, providing handles for cross-coupling reactions and modulating the electronic characteristics of the resulting molecules.
The aldehyde functionality at the C3-position is the primary site of reactivity for elaborating the structure of 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde. It can be transformed into a multitude of other functional groups, leading to a diverse range of polysubstituted indoles. Standard transformations include:
Condensation Reactions: The aldehyde can undergo condensation with various nucleophiles. For instance, reaction with amines or hydrazines can form Schiff bases and hydrazones, respectively. researchgate.net Knoevenagel condensation with active methylene (B1212753) compounds provides a route to α,β-unsaturated systems, which are themselves versatile intermediates.
Oxidation and Reduction: The carbaldehyde group can be easily oxidized to the corresponding carboxylic acid, 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, a building block in its own right. wikipedia.orgnih.gov Conversely, reduction can yield the corresponding alcohol, 6-bromo-4-fluoro-1H-indol-3-yl)methanol.
Wittig and Related Reactions: Olefination reactions provide a powerful method for C-C bond formation, converting the aldehyde into various substituted alkenes.
Henry Reaction: Condensation with nitroalkanes, such as nitromethane, yields β-nitrovinyl indoles. wikipedia.org
Furthermore, the bromine atom at the C6-position serves as a versatile handle for introducing additional substituents via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, alkynyl, and amino groups, dramatically increasing the molecular complexity and enabling the synthesis of highly functionalized indole libraries. nih.gov The fluorine atom at the C4-position, while less reactive in cross-coupling, significantly influences the molecule's electronic properties, polarity, and lipophilicity, which can be crucial for tuning the characteristics of the final products. nih.gov
The inherent reactivity of the indole-3-carbaldehyde scaffold makes it an excellent starting point for constructing more elaborate, fused ring systems. researchgate.netresearchgate.net The aldehyde group, often in concert with the N-H of the indole ring, can participate in cyclization and annulation reactions to build complex polycyclic frameworks.
For example, indole-3-carbaldehydes can be used in reactions like the Pictet-Spengler reaction with tryptamine (B22526) derivatives to form β-carboline skeletons, which are core structures in many alkaloids. The aldehyde can also act as an electrophile in intramolecular Friedel-Crafts-type reactions or other cyclization cascades to form fused polycyclic systems. The strategic placement of the bromo and fluoro substituents on this compound can be exploited to direct these cyclization pathways or to serve as functionalization points after the core polycyclic structure has been assembled. This makes the compound a potential intermediate in the synthesis of novel polycyclic aromatic compounds and complex alkaloids. tandfonline.com
Potential in Functional Materials Research (Derived from Related Indole Systems)
While specific research on the materials applications of this compound is not extensively documented, the properties of related halogenated and non-halogenated indole derivatives suggest significant potential in functional materials science. researchgate.net Indole moieties are known for their electron-donating capabilities and π-conjugated systems, which are desirable features for electronic and optical materials. researchgate.net
Indole derivatives have been successfully employed as core components in materials for organic optoelectronic devices. Their electron-rich nature makes them suitable as electron-donor units in the design of functional molecules.
Organic Light-Emitting Diodes (OLEDs): Certain indole derivatives, like 2-phenylindole, exhibit photoluminescence with high quantum efficiencies, making them candidates for emissive or host materials in OLEDs. researchgate.net The ability to form stable, amorphous thin films and possess good charge-transport properties are key requirements that can be engineered through synthetic modification of the indole scaffold.
The indole scaffold is a common feature in many fluorescent molecules due to its inherent photophysical properties. nih.gov The development of novel fluorophores often involves the synthesis of donor-acceptor systems where the indole ring acts as the electron donor.
Derivatives of indole are used to create fluorescent probes that exhibit changes in their emission properties in response to their environment. nih.govnih.gov For instance, indole-based molecules have been designed as ratiometric fluorescent pH probes. rsc.org The introduction of halogen atoms can influence the photophysical properties of these dyes, including shifting emission wavelengths and improving photostability. The aldehyde group on this compound provides a convenient point for chemical ligation to other molecular fragments to build more complex dye structures with tailored properties, such as large Stokes shifts or specific sensing capabilities. rsc.org Researchers focus on creating dyes that emit at longer wavelengths (far-red or near-infrared) as this light can penetrate materials more effectively. youtube.comyoutube.com
Indole-3-carboxaldehyde (B46971) (I3A) has been identified as a useful scaffold for applications in polymer chemistry. researchgate.net The aldehyde functionality can be utilized in polymerization reactions, for example, through polycondensation with suitable co-monomers. The resulting polymers could possess interesting optical and electronic properties derived from the π-conjugated indole units integrated into the polymer backbone.
The presence of the bromine atom on this compound offers an additional route to polymerization. It can serve as a monomer in transition-metal-catalyzed polycondensation reactions, such as Suzuki or Stille polycondensation, to create conjugated polymers. These materials are of great interest for applications in organic electronics, including organic field-effect transistors (OFETs) and sensors. The fluorine atom would further modulate the electronic properties, solubility, and solid-state packing of the resulting polymer.
Future Research Directions and Perspectives for 6 Bromo 4 Fluoro 1h Indole 3 Carbaldehyde
The strategic placement of bromo and fluoro substituents on the indole-3-carbaldehyde framework endows "6-Bromo-4-fluoro-1H-indole-3-carbaldehyde" with a unique electronic profile, making it a valuable building block for novel chemical entities. Future research is poised to leverage these features, focusing on sustainable synthesis, exploring new chemical reactions, developing advanced materials, and utilizing computational tools to predict and enhance its properties.
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-4-fluoro-1H-indole-3-carbaldehyde, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves sequential halogenation and formylation of the indole scaffold. A standard approach includes:
- Bromination : Reacting 4-fluoroindole with N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C) to introduce bromine at position 6 .
- Formylation : Using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group at position 3 .
Key challenges include avoiding over-bromination and ensuring regioselectivity. Purity is often verified via HPLC (>95%) and melting point analysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic spectral features should be analyzed?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for the aldehyde proton signal at δ 9.8–10.2 ppm and aromatic protons influenced by bromine/fluorine substituents (e.g., deshielding at position 6 due to Br) .
- ¹³C NMR : The aldehyde carbon appears at ~190 ppm, while carbons adjacent to Br and F show distinct shifts (e.g., C-6 at ~115 ppm for C-Br) .
- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) confirms the aldehyde group .
- Mass Spectrometry : The molecular ion peak (m/z ~243) and isotopic patterns for Br/F aid in confirmation .
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization of this compound for targeted derivatization?
- Methodological Answer : Regioselectivity is influenced by electronic effects from Br (electron-withdrawing) and F (moderate deactivation). Strategies include:
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the indole NH, enabling selective substitution at electron-deficient positions .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-6 (Br site) with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) .
- Aldehyde Protection : Temporarily protect the aldehyde as an acetal to prevent unwanted side reactions during functionalization .
Q. What methodologies are recommended for analyzing crystallographic data of this compound derivatives to determine molecular conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELX software for structure refinement. Key parameters include:
- Data Collection : High-resolution (<1.0 Å) at low temperature (100 K) to minimize thermal motion .
- Refinement : Apply anisotropic displacement parameters for Br and F atoms to model thermal ellipsoids accurately .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., C=O···H-N) influencing crystal packing using Mercury software .
- Twinning Detection : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin laws .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices, identifying electrophilic centers (e.g., C-6 Br site) .
- Transition State Modeling : Use Gaussian or ORCA to model SNAr pathways, assessing activation energies for substitution with amines or thiols .
- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent polarity’s impact on reaction rates .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to isolate target-specific effects .
- Metabolic Stability Testing : Use liver microsome assays to assess if discrepancies arise from compound degradation in vitro vs. in vivo .
- Structural Analog Comparison : Benchmark against fluorinated/brominated indoles with well-characterized activities (e.g., 6-Bromo-5-fluoro-indazole derivatives) to identify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
